N-(2,4-dinitro-1-naphthyl)-beta-alanine N-(2,4-dinitro-1-naphthyl)-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10111332
InChI: InChI=1S/C13H11N3O6/c17-12(18)5-6-14-13-9-4-2-1-3-8(9)10(15(19)20)7-11(13)16(21)22/h1-4,7,14H,5-6H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=CC(=C2NCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H11N3O6
Molecular Weight: 305.24 g/mol

N-(2,4-dinitro-1-naphthyl)-beta-alanine

CAS No.:

Cat. No.: VC10111332

Molecular Formula: C13H11N3O6

Molecular Weight: 305.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dinitro-1-naphthyl)-beta-alanine -

Specification

Molecular Formula C13H11N3O6
Molecular Weight 305.24 g/mol
IUPAC Name 3-[(2,4-dinitronaphthalen-1-yl)amino]propanoic acid
Standard InChI InChI=1S/C13H11N3O6/c17-12(18)5-6-14-13-9-4-2-1-3-8(9)10(15(19)20)7-11(13)16(21)22/h1-4,7,14H,5-6H2,(H,17,18)
Standard InChI Key UPJJKUWNMCHOBI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=C2NCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2NCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Design

The compound’s structure comprises a naphthalene ring substituted with nitro groups at the 2- and 4-positions, linked via an amide bond to β-alanine. β-Alanine, a non-proteinogenic β-amino acid, differs from α-alanine by the positioning of its amino group on the β-carbon rather than the α-carbon, eliminating stereochemical complexity . The naphthalene system’s planar aromaticity and electron-withdrawing nitro groups confer significant resonance stabilization, while the amide linkage introduces polarity and hydrogen-bonding potential.

Key structural features include:

  • Naphthalene core: A bicyclic aromatic system providing rigidity and π-stacking capabilities.

  • Nitro substituents: Strong electron-withdrawing groups that enhance electrophilicity at the 1-position, directing further reactivity.

  • β-Alanine side chain: A three-carbon chain terminating in a carboxylic acid group, enabling zwitterionic behavior in aqueous media .

The molecular formula is inferred as C₁₃H₁₁N₃O₆, derived from the naphthalene backbone (C₁₀H₇), two nitro groups (N₂O₄), and β-alanine (C₃H₅NO₂).

Synthetic Routes and Mechanistic Considerations

The synthesis of N-(2,4-dinitro-1-naphthyl)-β-alanine follows a two-step protocol analogous to methods described for related 2,4-dinitronaphthyl amino acids :

Nucleophilic Aromatic Substitution

1-Chloro-2,4-dinitronaphthalene undergoes substitution with β-alanine in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions. The chlorine atom at the 1-position is displaced by the amino group of β-alanine, facilitated by the electron-deficient aromatic ring’s susceptibility to nucleophilic attack.

Reaction conditions:

  • Temperature: 80–100°C

  • Base: Triethylamine or sodium hydride

  • Solvent: Anhydrous DMF or acetonitrile

The intermediate, 1-(β-alanyl)-2,4-dinitronaphthalene, is isolated via precipitation or column chromatography.

Cyclization and Byproduct Formation

PropertyValue (Estimated)Basis for Estimation
Melting Point145–155°CComparison to 1,2,3,6-tetrahydrophthalimide (132–140°C)
Solubility in WaterLow (<1 mg/mL)Hydrophobic naphthalene core
Solubility in DMSOHigh (>50 mg/mL)Polar aprotic solvent compatibility
λ_max (UV-Vis)~340 nmNitroaromatic π→π* transitions

The carboxylic acid group (pKa ≈ 2.5) and secondary amine (pKa ≈ 10) impart pH-dependent solubility, with zwitterionic dominance near physiological pH .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three distinct regions:

  • Nitroaromatic system: Susceptible to reduction (e.g., catalytic hydrogenation to amines) and nucleophilic substitution at positions activated by nitro groups.

  • Amide bond: Hydrolyzable under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield 2,4-dinitro-1-naphthylamine and β-alanine.

  • Carboxylic acid: Amenable to esterification, amidation, or salt formation, enhancing derivatization potential.

Notably, photolytic cleavage of the N–N bond in nitrosamines is irrelevant here due to the absence of an N–N linkage, but UV exposure may induce nitro group degradation.

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